molecular formula C7H13N5 B13219456 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13219456
M. Wt: 167.21 g/mol
InChI Key: RNJFPLPJNNUIGM-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a pyrrolidine ring

Preparation Methods

The synthesis of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Cyclization Reaction: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Final Coupling: The two rings are then coupled together using a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives react with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted triazoles and pyrrolidines.

Scientific Research Applications

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined triazole and pyrrolidine structure, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-2-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H13N5/c1-12-7(8)10-6(11-12)5-3-2-4-9-5/h5,9H,2-4H2,1H3,(H2,8,10,11)

InChI Key

RNJFPLPJNNUIGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CCCN2)N

Origin of Product

United States

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